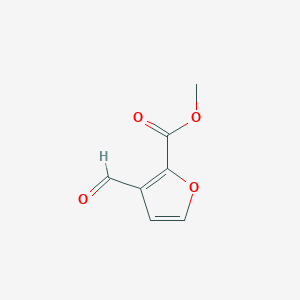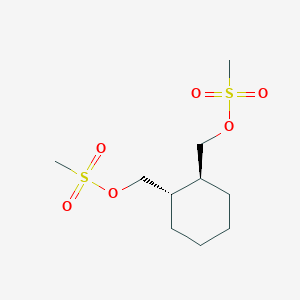![molecular formula C9H7F3O3 B182687 [3-(Trifluoromethyl)phenoxy]acetic acid CAS No. 349-82-6](/img/structure/B182687.png)
[3-(Trifluoromethyl)phenoxy]acetic acid
Overview
Description
[3-(Trifluoromethyl)phenoxy]acetic acid (TFPA) is an organic compound with a molecular formula of C7H5F3O3. It is a colorless, water-soluble solid that is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorinated compounds, such as trifluoromethyl-substituted alcohols, carboxylic acids, and other compounds. TFPA is a versatile reagent that has a wide range of applications in organic synthesis, including the synthesis of fluorinated compounds, fluorinated polymers, and fluorinated surfactants.
Scientific Research Applications
Photoaffinity Labeling: The derivative [[2-Nitro-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]]phenoxy]acetic acid is used as a carbene precursor in photoaffinity labeling. This approach enables spectrophotometric detection of labeled products without using conventional radioactive techniques (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).
Analytical Chemistry: An analytical method using UPLC for separating and quantifying 2-[3-(Trifluoromethyl)phenoxy] nicotinic acid TC has been developed, highlighting its importance in chemical analysis (Ping, 2013).
Organic Synthesis: Phenols, when heated with methyl trifluoropyruvate, yield ortho-C-alkylation products, which can be converted to 3-hydroxy-3-trifluoromethyl-2(3H)benzo[b]furanones, showcasing the compound's utility in synthetic organic chemistry (Dyachenko, Kolomiets, & Fokin, 1987).
Biological Applications: The compound 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (TPE-COOH), a derivative, is used as a fluorescence turn-on chemosensor for the detection and bioimaging of Al(3+) in living cells. This showcases its potential in bioimaging and the study of metal ions in biological systems (Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, & Zhao, 2015).
Pharmacology: Derivatives of [3-(Trifluoromethyl)phenoxy]acetic acid have been synthesized and evaluated for anti-inflammatory and analgesic activities, indicating their potential in drug development (Hunashal, Ronad, Maddi, Satyanarayana, & Kamadod, 2014).
Environmental Chemistry: Fe3O4 nanoparticles, used for the catalytic oxidation of phenolic and aniline compounds, show potential for environmental remediation, including the removal of substituted phenolic compounds from solutions (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).
Diuretic Agents: (Vinylaryloxy)acetic acids, including derivatives of this compound, have been explored as diuretic agents, showing notable saluretic and diuretic properties (Bicking, Robb, Watson, & Cragoe, 1976).
Mechanism of Action
Target of Action
It’s worth noting that phenoxyacetic acid derivatives have been associated with various biological activities .
Mode of Action
It’s known that phenoxyacetic acid derivatives can have diverse interactions with their targets, leading to various biological effects .
Biochemical Pathways
It’s known that phenoxyacetic acid derivatives can influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (22015 g/mol) and predicted properties such as melting point (935-94 °C), boiling point (2829±400 °C), and density (1392±006 g/cm3) suggest that it may have certain bioavailability characteristics .
Result of Action
It’s known that phenoxyacetic acid derivatives can have a range of biological effects .
Action Environment
A study on the nitration of a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, in continuous flow droplet-based microreactors found that key operating parameters significantly influenced the reaction .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)6-2-1-3-7(4-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTDWGZRVMNQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365837 | |
| Record name | [3-(trifluoromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-82-6 | |
| Record name | [3-(trifluoromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(trifluoromethyl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)





![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)


